molecular formula C13H18O3 B14251660 Benzyl 3-hydroxyhexanoate CAS No. 179177-73-2

Benzyl 3-hydroxyhexanoate

Cat. No.: B14251660
CAS No.: 179177-73-2
M. Wt: 222.28 g/mol
InChI Key: WGZJLHUFMGYAGA-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxyhexanoate is an organic compound that belongs to the ester family It is characterized by the presence of a benzyl group attached to the ester functional group, which is further connected to a 3-hydroxyhexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 3-hydroxyhexanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve greener and more sustainable production processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of benzyl 3-hydroxyhexanol.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Benzyl 3-oxohexanoate.

    Reduction: Benzyl 3-hydroxyhexanol.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of biodegradable polymers and as a plasticizer in polymer formulations.

Mechanism of Action

The mechanism of action of benzyl 3-hydroxyhexanoate largely depends on its hydrolysis to release benzyl alcohol and 3-hydroxyhexanoic acid. These hydrolysis products can interact with various molecular targets and pathways:

    Benzyl Alcohol: Acts as a local anesthetic and antimicrobial agent.

    3-Hydroxyhexanoic Acid: Participates in metabolic pathways, potentially influencing lipid metabolism and energy production.

Comparison with Similar Compounds

    Benzyl 3-hydroxybutyrate: Similar structure but with a shorter carbon chain.

    Benzyl 3-hydroxyvalerate: Similar structure with a five-carbon chain.

    Benzyl 3-hydroxyheptanoate: Similar structure with a longer carbon chain.

Uniqueness: Benzyl 3-hydroxyhexanoate is unique due to its specific chain length, which can influence its physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

179177-73-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

benzyl 3-hydroxyhexanoate

InChI

InChI=1S/C13H18O3/c1-2-6-12(14)9-13(15)16-10-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3

InChI Key

WGZJLHUFMGYAGA-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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